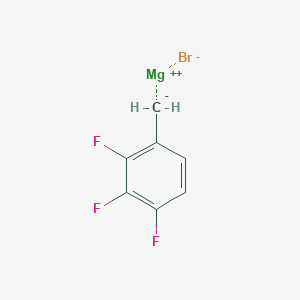

2,3,4-Trifluorobenzylmagnesium bromide, 0.25 M in 2-MeTHF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4-Trifluorobenzylmagnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of trifluoromethyl groups on the benzyl ring, which can significantly influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluorobenzylmagnesium bromide typically involves the reaction of 2,3,4-trifluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:

Temperature: Generally maintained at room temperature or slightly elevated.

Time: The reaction is allowed to proceed until the magnesium is completely consumed, which can take several hours.

Catalysts: Sometimes, a small amount of iodine is added to activate the magnesium.

Industrial Production Methods

On an industrial scale, the production of 2,3,4-Trifluorobenzylmagnesium bromide follows similar principles but with enhanced safety measures and automation to handle large quantities. The process involves:

Large-scale reactors: Equipped with efficient stirring mechanisms to ensure uniform mixing.

Automated systems: For the addition of reagents and control of reaction parameters.

Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorobenzylmagnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

Substitution Reactions: Can replace halides in organic compounds.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: 2-methyltetrahydrofuran is typically used, but other ethers like diethyl ether can also be employed.

Temperature: Reactions are usually carried out at low to moderate temperatures to control the reactivity.

Major Products

Alcohols: From reactions with aldehydes and ketones.

Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

2,3,4-Trifluorobenzylmagnesium bromide is used in various scientific research applications:

Organic Synthesis: As a key reagent for forming carbon-carbon bonds.

Pharmaceuticals: In the synthesis of drug intermediates and active pharmaceutical ingredients.

Material Science: For the preparation of fluorinated compounds with unique properties.

Agricultural Chemistry: In the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trifluoromethyl groups enhance the nucleophilicity of the benzyl group, making it more reactive towards electrophiles. The molecular targets include carbonyl compounds, halides, and other electrophilic species.

Comparison with Similar Compounds

Similar Compounds

- 2,3-Difluorobenzylmagnesium bromide

- 3,5-Difluorobenzylmagnesium bromide

- 4-(Trifluoromethyl)benzylmagnesium bromide

Uniqueness

2,3,4-Trifluorobenzylmagnesium bromide is unique due to the specific positioning of the trifluoromethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in synthesizing compounds where regioselectivity is crucial.

Properties

IUPAC Name |

magnesium;1,2,3-trifluoro-4-methanidylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3.BrH.Mg/c1-4-2-3-5(8)7(10)6(4)9;;/h2-3H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJKZSCXPPIMDJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=C(C=C1)F)F)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3Mg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.